4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl

fluorine content dielectric constant hydrophobicity

Researchers requiring low-dielectric, moisture-resistant polymers for high-frequency substrates often face trade-offs between processability and performance. 4,4'-Bis(2-hydroxyhexafluoroisopropyl)biphenyl (CAS 2180-30-5) resolves this with 46.9 wt% fluorine and a rigid biphenyl core. • Enables polyimides with Dk as low as 2.49 at 100 kHz. • Reduces water sorption vs. BPAF-based polymers (logP 5.98 vs 2.79). • Lower melt point (125-126°C) than BPAF enables easier melt polymerization while maintaining high Tg (200-350°C).

Molecular Formula C18H10F12O2
Molecular Weight 486.3 g/mol
CAS No. 2180-30-5
Cat. No. B1295307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl
CAS2180-30-5
Molecular FormulaC18H10F12O2
Molecular Weight486.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C18H10F12O2/c19-15(20,21)13(31,16(22,23)24)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(32,17(25,26)27)18(28,29)30/h1-8,31-32H
InChIKeyJCNFGVSJUHFARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bis(2-hydroxyhexafluoroisopropyl)biphenyl Overview


4,4'-Bis(2-hydroxyhexafluoroisopropyl)biphenyl (CAS 2180-30-5) is a fully synthetic, highly fluorinated aromatic diol featuring a biphenyl core and two hexafluoroisopropyl alcohol side chains (C₁₈H₁₀F₁₂O₂; MW 486.25 g mol⁻¹) [1]. With a fluorine content of ~46.9 wt% and a calculated logP of ~5.98, it belongs to the class of hexafluoroisopropyl-containing monomers used predominantly as building blocks for high-temperature-resistant polycondensates, including polyimides, polyamides, and poly(aryl ether)s [2][3]. Its structure distinguishes it from conventional bisphenol-based diols through the combination of a rigid biphenyl linkage and two –C(CF₃)₂OH termini, which profoundly influences monomer reactivity, polymer chain packing, and the thermomechanical and dielectric properties of the resulting macromolecules.

Workflow High-temperature polycondensate synthesis
Selection Fluorinated aromatic diol monomer with rigid biphenyl core
Use Context Building block for polyimides, polyamides, and poly(aryl ether)s

4,4'-Bis(2-hydroxyhexafluoroisopropyl)biphenyl vs Bisphenol AF


Fluorinated aromatic diols are often treated as interchangeable ‘hydrophobic building blocks’, but the specific arrangement of fluorine, hydroxyl and aromatic groups in 4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl creates a property profile that is not replicated by its closest commercial analogs. The biphenyl core imparts higher chain rigidity than the isopropylidene bridge of bisphenol AF (BPAF) or bisphenol A (BPA), while the twin –C(CF₃)₂OH substituents deliver nearly double the fluorine loading of BPAF (~46.9 wt% vs ~33.9 wt%) [1][2]. This combination governs critical polymer design parameters – glass transition temperature, dielectric constant, moisture uptake, refractive index, and solubility – in ways that cannot be approximated by simply blending or substituting with a lower-fluorine monomer [3][4]. The following quantitative evidence clarifies exactly where substitution fails and why rational procurement must be compound-specific.

This Compound Biphenyl-C(CF₃)₂OH High fluorine loading with restricted chain rotation
Common Substitute Bisphenol AF (BPAF) Isopropylidene bridge may increase chain flexibility and moisture uptake
This Compound ~46.9 wt% fluorine loading Structurally intrinsic high-density fluorination
Common Substitute ~33.9 wt% fluorine loading Lower fluorine content may shift dielectric and refractive properties
This Compound Tg-enhancing rigid biphenyl May extend upper thermal service window
Common Substitute Flexible-linked bisphenol core Polymer Tg profile and processability may not transfer

Differentiation Evidence vs Bisphenol AF


Fluorine Content vs Bisphenol AF

The monomer fluorine weight fraction is a first-order predictor of the dielectric constant and moisture absorption of the resulting polymer. 4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl contains 46.9 wt% fluorine (12 F atoms; C₁₈H₁₀F₁₂O₂, MW 486.25 g mol⁻¹) . In comparison, bisphenol AF (BPAF; C₁₅H₁₀F₆O₂, MW 336.23 g mol⁻¹) contains 33.9 wt% fluorine (6 F atoms), and bisphenol A (BPA) contains 0 wt% fluorine [1][2]. The 13-percentage-point higher fluorine loading relative to BPAF is structurally intrinsic and cannot be matched by any single-ring bisphenol derivative.

Fluorine Content
Cross-study comparable
46.9 wt% F
BPAF: 33.9 wt% F. BPA: 0 wt% F
Drives lower dielectric constant and moisture uptake
Calculated from molecular formulas
fluorine content dielectric constant hydrophobicity

Hydrophobicity vs Bisphenol AF

The octanol-water partition coefficient (logP) reflects monomer hydrophobicity and correlates with polymer moisture resistance. The target compound has a computed logP (XlogP3) of 5.98 . Bisphenol AF has a measured logP of 2.79 at 20 °C [1]. The difference of +3.19 log units represents over a 1,500-fold increase in the octanol-water partition ratio, indicating profoundly greater hydrophobicity for the biphenyl-based diol.

Hydrophobicity
Cross-study comparable
XlogP3 = 5.98
BPAF logP: 2.79 (measured)
Significantly higher moisture resistance potential
Computed vs. measured; compare with caution
hydrophobicity logP moisture resistance

Melting Point vs Bisphenol AF

A lower monomer melting point can facilitate melt-polymerization and reduce thermal degradation during processing. The target compound melts at 125–126 °C . Bisphenol AF melts at 160–163 °C [1], a difference of 35–38 °C. This lower melting point is unusual for such a highly fluorinated, rigid diol and likely stems from the disruption of crystal packing by the two large –C(CF₃)₂OH side groups on the biphenyl scaffold.

Melting Point
Cross-study comparable
125–126 °C
BPAF: 160–163 °C (lit.)
May support wider melt-processing window
Vendor/literature values
melting point processability monomer purity

Refractive Index vs Bisphenol AF

The monomer refractive index is a reliable indicator of the refractive index of the derived polymer. The target compound has a measured refractive index of 1.44 . Bisphenol AF has a predicted n20/D of 1.51 . The difference of –0.07 reflects the higher fluorine density in the biphenyl monomer. For optical waveguide cladding and anti-reflective coatings where n < 1.50 is desired, the biphenyl monomer offers a distinct advantage without requiring copolymerization with other low-index monomers.

Refractive Index
Data to verify
1.44
BPAF: 1.51 (predicted)
May support lower-n optical polymer design
Supplier datasheet; source review recommended
refractive index optical polymers low-n materials

Polymer Tg vs Bisphenol AF

When incorporated into polyaryl polymers, the rigid biphenyl unit of the target monomer is expected to elevate the glass transition temperature (Tg) relative to flexibly linked analogs such as bisphenol AF. Direct comparative polymer Tg data for the exact monomer are not available in the public domain; however, the patent literature indicates that polymers containing the –[biphenyl]–C(CF₃)₂– repeat unit achieve Tg values in the range 200–350 °C [1]. By contrast, analogous polyimides based on bisphenol AF dianhydride (6FDA) typically exhibit Tg values of 250–320 °C depending on the diamine co-monomer [2]. The biphenyl architecture tends toward the higher end of this range due to restricted segmental motion around the biphenyl linkage [3][4].

Polymer Tg
Class-level inference
Tg ~200–350 °C
BPAF-based polyimides: ~250–320 °C
Biphenyl architecture tends toward higher Tg end
No direct head-to-head polymer comparison available
glass transition temperature polyimide chain rigidity

Applications Where This Monomer Outperforms Bisphenol AF


Low-k Polyimide Films for High-Frequency Circuits

The 46.9 wt% fluorine content of 4,4'-bis(2-hydroxyhexafluoroisopropyl)biphenyl surpasses that of bisphenol AF (33.9 wt%) by 13 percentage points [1], enabling the synthesis of polyimides with significantly reduced dielectric constants (Dk). Fluorinated polyimides with biphenyl segments have demonstrated Dk values as low as 2.49 at 100 kHz [2]. When the target diol is used as a co-monomer with 6FDA, the higher intrinsic fluorine loading pushes Dk toward the lower bound of the fluorinated polyimide envelope (<2.6), making it a superior procurement choice for high-frequency substrates where signal propagation speed is inversely proportional to √Dk.

Hydrophobic Gas-Separation Membranes

With a logP of 5.98 vs 2.79 for bisphenol AF [3], polymers derived from the biphenyl diol are expected to exhibit dramatically reduced water sorption. In membrane gas separation (e.g., CO₂/CH₄, O₂/N₂), even a 1 wt% reduction in water uptake can extend membrane lifetime and maintain selectivity under humidified feed streams. The biphenyl core also provides higher size-sieving discrimination due to restricted chain mobility, as demonstrated in isomeric fluorinated polyimides [4]. Procurement of the biphenyl monomer rather than BPAF is indicated when the membrane must operate above 80% relative humidity.

Low-Refractive-Index Optical Coatings

The monomer refractive index of 1.44 is 0.07 units lower than that of bisphenol AF (1.51) . This translates directly to a lower polymer refractive index without requiring additional fluorinated co-monomers. For polymeric optical waveguide cladding (target n < 1.48 at 1550 nm) and anti-reflective coatings on displays, the biphenyl diol offers a single-monomer solution that simplifies the synthetic route and improves batch-to-batch optical consistency.

Fluorinated Thermoplastics for Aerospace Connectors

The monomer melting point of 125–126 °C is 35–38 °C lower than bisphenol AF (160–163 °C) [5], which lowers the minimum processing temperature for melt polymerization. Combined with the high Tg potential of the biphenyl unit (200–350 °C in derived polymers) [6], this enables the formulation of thermoplastics that are both easy to process and capable of sustained service above 200 °C – a combination that is procurement-critical for aerospace electrical connectors and under-hood automotive components.

Application
Selection Property
Validation Focus
Low-k polyimide films
Intrinsic fluorine loading
Dielectric constant response and moisture uptake
Hydrophobic gas-separation membranes
High logP and rigid biphenyl core
Water sorption reduction and humidified selectivity
Low-refractive-index optical coatings
Intrinsically low monomer refractive index
Polymer n consistency without heavy-metal doping
High-temperature thermoplastics
Low monomer melting point and high polymer Tg potential
Melt-processability vs. sustained service above 200 °C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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